

Cellular Assay Validation Data for Ilorasertib

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Compound Focus: Ilorasertib

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The following table summarizes the quantitative data from cellular assays used to validate **Ilorasertib**'s activity against its key kinase targets. These cellular pharmacodynamic (PD) IC50 values represent the concentration at which **Ilorasertib** inhibits half of the maximum cellular autophosphorylation or activity of the target kinase [1].

Kinase Target	Cellular PD IC50 (nM)	Cellular Assay Description
Aurora A	189	Autophosphorylation in nocodazole-arrested HeLa cells, measured by western analysis with phospho-specific antibodies [1].

| **Aurora B** | 13 (Autophosphorylation) 21 (Histone H3 Phosphorylation) | Autophosphorylation in nocodazole-arrested HeLa cells (13 nM). Phosphorylation of histone H3 (21 nM), a downstream substrate [1]. | | **Aurora C** | 13 | Autophosphorylation in nocodazole-arrested HeLa cells [1]. | | **VEGFR1** | 0.3 | Proliferation surrogate readout in BaF3 cells expressing a TEL:VEGFR1 catalytic domain fusion [1]. | | **VEGFR2** | 5 | Ligand-stimulated phosphorylation assay [1]. | | **VEGFR3** | 2 | Ligand-stimulated phosphorylation assay [1]. | | **FLT-3** | 2 | Assay using SEM cells with constitutive FLT-3 phosphorylation [1]. | | **CSF-1R** | 3 | Ligand-stimulated phosphorylation assay [1]. | | **c-KIT** | 45 | Ligand-stimulated phosphorylation assay [1]. | | **PDGFR- α** | 16 | Ligand-stimulated phosphorylation assay [1]. | | **PDGFR- β** | 11 | Ligand-stimulated phosphorylation assay [1]. |

Experimental Protocols for Key Assays

The cellular validation of **Ilorasertib** relied on several fit-for-purpose assays to demonstrate target engagement. Here are the methodologies for the key experiments cited in the clinical study.

Aurora Kinase Cellular Autophosphorylation Assay

- **Cell Line:** HeLa (human cervical cancer cells)
- **Cell Synchronization:** Cells were arrested in mitosis using **nocodazole**, a microtubule-depolymerizing agent that activates Aurora kinases.
- **Compound Exposure:** Cells were treated with **Ilorasertib** for a specified duration.
- **Detection Method: Western blot analysis** using phosphorylation-site-specific antibodies that recognize the activated (autophosphorylated) form of Aurora A, B, or C [1].

Histone H3 Phosphorylation Assay (Surrogate for Aurora B Activity)

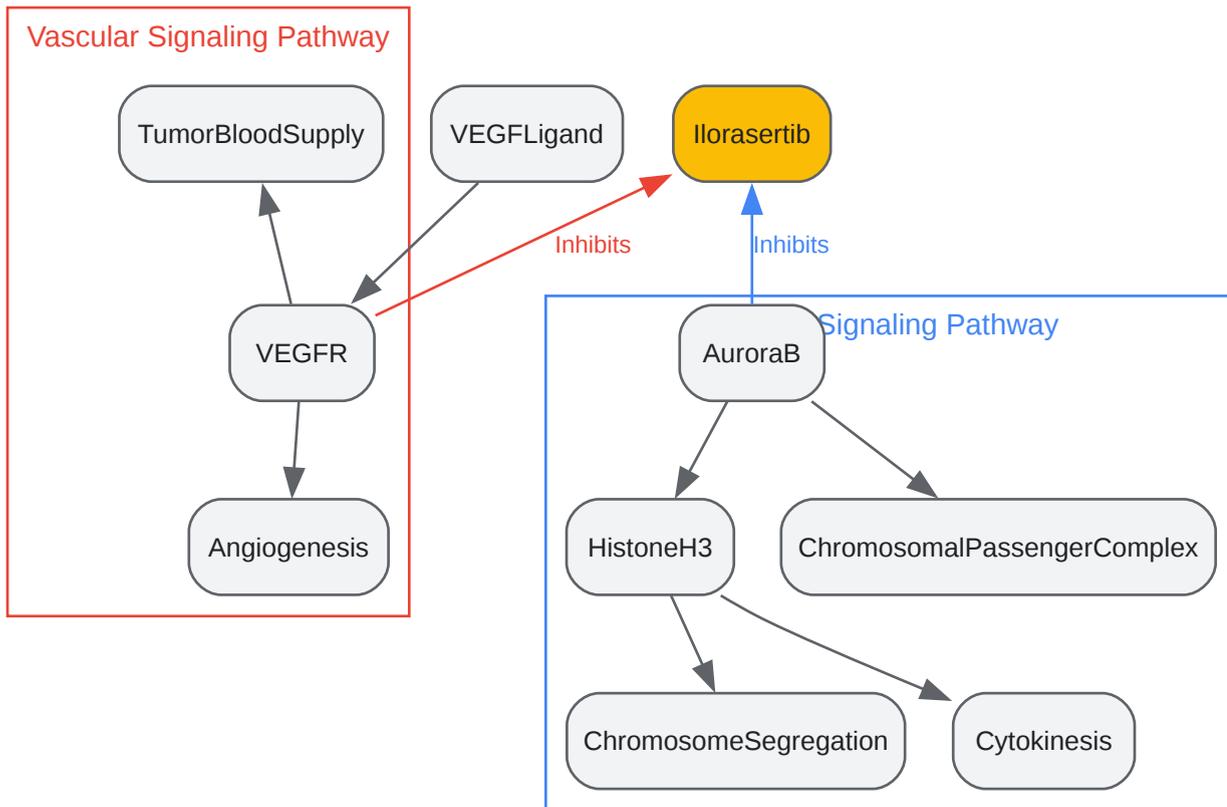
- **Principle:** Aurora B phosphorylates histone H3 on serine 10 (Ser10). This assay measures the inhibition of this downstream event as a surrogate for Aurora B kinase inhibition.
- **Method:** Similar to the autophosphorylation assay, mitotic HeLa cells were treated with **Ilorasertib**. The level of phosphorylated histone H3 (pHH3) was quantified, typically by Western blot or immunofluorescence [1].

VEGFR/PDGFR Family Phosphorylation Assays

- **Principle:** These assays measure **Ilorasertib**'s ability to inhibit the ligand-stimulated phosphorylation of various receptor tyrosine kinases.
- **Procedure:** Cells expressing the receptor of interest (e.g., VEGFR2, PDGFR) were stimulated with their specific ligand (e.g., VEGF, PDGF) to induce activation and phosphorylation. This stimulation was performed in the presence or absence of **Ilorasertib**.
- **Detection:** Phosphorylation was detected after 5-20 minutes of ligand stimulation using phosphorylation-specific antibodies, often via Western blot or other immunoassay formats [1].

Ilorasertib's Dual Kinase Inhibition Pathway

The diagram below illustrates the core signaling pathways targeted by **Ilorasertib** and the points of inhibition validated by the cellular assays.



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Key Validation Insights from Clinical Data

The cellular assay data was crucial for interpreting the results of the phase 1 clinical trial:

- **Differential Target Engagement:** The data clearly showed that **VEGFR2 inhibition was achieved at much lower doses and drug exposures than Aurora B inhibition** [2] [1]. This explained why side effects typically associated with VEGFR inhibition (like hypertension) were the most frequent and dose-limiting toxicities observed in patients [2].
- **Evidence of Antitumor Activity:** Despite the program's discontinuation, the pharmacodynamic data provided a mechanistic basis for the antitumor activity observed, including two partial responses in patients with advanced solid tumors [2].

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References

1. Clinical pharmacodynamic/exposure characterisation of the ... [pmc.ncbi.nlm.nih.gov]
2. Clinical pharmacodynamic/exposure characterisation of the multikinase... [nature.com]

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